molecular formula C17H21N3O2 B5791757 N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B5791757
M. Wt: 299.37 g/mol
InChI Key: BSLRLFWPQWSSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclohexylideneamino group is introduced through a condensation reaction with cyclohexanone, while the 2-oxopyrrolidin-1-yl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with cyclohexylideneamino or 2-oxopyrrolidin-1-yl groups. Examples include:

Uniqueness

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclohexylideneamino)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16-10-5-11-20(16)15-9-4-6-13(12-15)17(22)19-18-14-7-2-1-3-8-14/h4,6,9,12H,1-3,5,7-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRLFWPQWSSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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